Ethopropazine hydrochloride (EPH) is a synthetic compound belonging to the class of phenothiazines. [] It is primarily recognized for its anticholinergic and antihistaminic properties, but it also exhibits diverse chemical reactivity making it valuable in various scientific research areas. [, , ] This analysis will focus on the non-pharmaceutical applications of EPH in different scientific domains.
Ethopropazine hydrochloride is a pharmaceutical compound classified as a phenothiazine derivative, primarily used as an antidyskinetic agent for the treatment of Parkinson's disease. Its chemical structure is characterized by the presence of a phenothiazine moiety, which contributes to its pharmacological effects. Ethopropazine hydrochloride is also known for its anticholinergic, antihistaminic, and antiadrenergic properties, making it effective in reducing extrapyramidal symptoms associated with antipsychotic medications .
The synthesis of ethopropazine hydrochloride typically involves the alkylation of phenothiazine with 1-diethylamino-2-chloropropane. This reaction can be performed under reflux conditions using a suitable solvent such as methanol or ethanol. The general procedure includes:
The synthesis process may utilize various characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm the structure of ethopropazine hydrochloride and its purity . The yield and efficiency of the synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice.
Ethopropazine hydrochloride can participate in various chemical reactions, particularly in forming complexes with transition metals. For example, it has been used to synthesize metal complexes with zinc bromide and cadmium bromide, where it acts as a ligand .
The formation of these complexes involves coordination chemistry principles, where ethopropazine interacts with metal ions through its nitrogen atoms, leading to distinct spectral properties observed in ultraviolet-visible spectroscopy .
Ethopropazine hydrochloride exerts its therapeutic effects primarily through antagonism at muscarinic acetylcholine receptors, leading to reduced cholinergic activity in the brain. This action helps mitigate symptoms of Parkinson's disease by restoring the balance between dopaminergic and cholinergic neurotransmission.
Research indicates that ethopropazine also inhibits butyrylcholinesterase activity, further contributing to its pharmacological profile . This dual mechanism enhances its efficacy in managing motor symptoms associated with Parkinson's disease.
Ethopropazine hydrochloride is primarily utilized in clinical settings for:
Additionally, ethopropazine has shown potential in analytical chemistry for detecting trace amounts of metals like gold(III) through spectrophotometric methods .
This comprehensive overview highlights the significance of ethopropazine hydrochloride in both therapeutic applications and chemical research contexts, showcasing its multifaceted roles in medicine and chemistry.
Ethopropazine hydrochloride emerged from foundational research on phenothiazine derivatives in the mid-20th century. Its core structure, 10-(2-diethylaminopropyl)phenothiazine, was first synthesized in 1952 via a nucleophilic substitution reaction between 10H-phenothiazine and 1-diethylamino-2-chloropropane under alkaline conditions [3] [8]. This route exploited phenothiazine’s reactive nitrogen site for alkylation, a strategy pioneered in early antipsychotic development (e.g., chlorpromazine). The hydrochloride salt form was subsequently developed to enhance water solubility and bioavailability [2] [8].
Initial synthesis optimization faced challenges in stereoselectivity due to the chiral center at the propylamine side chain. Early industrial-scale production (e.g., by Rhône-Poulenc) used racemic mixtures, though later studies suggested stereochemical variations influenced muscarinic receptor affinity [3] [8]. The crystalline solid (melting point 166–168°C) was characterized by elemental analysis and infrared spectroscopy, confirming the tertiary amine-phenothiazine scaffold [3].
Table 1: Key Synthesis Intermediates for Ethopropazine Hydrochloride
Intermediate | Role in Synthesis | Chemical Characteristics |
---|---|---|
10H-phenothiazine | Core scaffold | Bicyclic heteroaromatic system |
1-diethylamino-2-chloropropane | Alkylating agent | Chiral alkyl chloride |
Ethopropazine free base | Precursor for salt formation | Lipophilic tertiary amine (LogP 5.75) |
Originally classified as an antihistamine in the 1950s, ethopropazine’s primary application shifted dramatically following the discovery of its potent central anticholinergic activity. Early clinical observations noted its efficacy in reducing rigidity and tremors in post-encephalitic Parkinsonism, distinct from its mild peripheral H1 receptor modulation [3] [4]. Mechanistically, this repositioning was anchored to its competitive inhibition of muscarinic acetylcholine receptors (M1 subtype) in the striatum, counterbalancing dopaminergic depletion in basal ganglia circuits [4] [7].
The drug’s pharmacodynamic profile revealed multimodal actions:
By the 1960s, ethopropazine was reclassified as an antidyskinetic agent, specifically for drug-induced extrapyramidal symptoms (e.g., from phenothiazine antipsychotics) and idiopathic Parkinsonism [3] [8]. This transition exemplified the "target repurposing" paradigm in neuropharmacology.
Ethopropazine hydrochloride’s regulatory trajectory reflects divergent international approaches to antidyskinetic therapies:
Table 2: Regulatory Status Evolution
Region | Brand Name | Status (2025) | Key Discontinuation Factors |
---|---|---|---|
USA | Parsidol | Discontinued (1980s) | Commercial viability; shift to levodopa |
Canada | Parsitan | Approved | Niche use in refractory symptoms |
Japan | Parkin | Discontinued (2000s) | Safety reviews of phenothiazine derivatives |
The compound’s current availability remains limited to specialty compounding pharmacies in markets like Canada, reflecting its status as a legacy therapeutic [3] [8].
Table 3: Alternative Nomenclature for Ethopropazine Hydrochloride
Chemical Designation | Source |
---|---|
N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine | DrugBank [3] |
10-[2-(Diethylamino)propyl]phenothiazine monohydrochloride | CAS records [8] |
Profenamine hydrochloride | WHO INN [3] |
Rodipal® (historical brand) | European archives [8] |
This analysis underscores how therapeutic utility, commercial factors, and regional regulatory policies shape drug lifecycle trajectories. Ethopropazine persists as a case study in neuropharmacology evolution despite its narrowed contemporary use.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7